N,N'-Bis(2-bromoethyl)phosphorodiamidic acid
Overview
Description
Dibromo isophoramide mustard is a potent DNA alkylating agent. It is a nitromidazole-linked prodrug that becomes active under hypoxic conditions, making it particularly useful in targeting tumor cells with low oxygen levels . This compound is known for its cytotoxic properties and is used in various medical and scientific research applications.
Scientific Research Applications
Dibromo isophoramide mustard has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular processes and DNA interactions.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
“N,N’-Bis(2-bromoethyl)phosphorodiamidic acid” is a hypoxia-activated prodrug and DNA alkylating agent with anticancer activity . This suggests that it may be activated under conditions of low oxygen, such as those found in certain types of tumors, and can alkylate DNA, potentially leading to cell death.
Safety and Hazards
Preparation Methods
The synthesis of dibromo isophoramide mustard involves several steps. One common method includes the reaction of isophoramide with bromine in the presence of a suitable solvent. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods often involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.
Chemical Reactions Analysis
Dibromo isophoramide mustard undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Halogen exchange reactions are common, where bromine atoms can be replaced by other halogens or functional groups. Common reagents and conditions for these reactions include the use of solvents like acetonitrile and catalysts such as palladium on carbon.
Comparison with Similar Compounds
Dibromo isophoramide mustard is unique due to its hypoxia-activated mechanism. Similar compounds include:
Sulfur Mustard: Known for its use as a chemical warfare agent, it also has DNA alkylating properties.
Nitrogen Mustards: These are used in chemotherapy and include compounds like mechlorethamine. Compared to these compounds, dibromo isophoramide mustard offers targeted action under specific conditions, making it a valuable tool in cancer research and therapy.
Properties
IUPAC Name |
bis(2-bromoethylamino)phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Br2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNYDODCWWGJJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)NP(=O)(NCCBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161525 | |
Record name | N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141025-16-3 | |
Record name | Dibromo isophoramide mustard | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141025163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS36DA0M3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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